molecular formula C14H16N2O3 B2582388 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1421585-28-5

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2582388
CAS No.: 1421585-28-5
M. Wt: 260.293
InChI Key: QSQICCVATIXIPW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropyl group, a dimethylfuran moiety, and an oxazole ring, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the cyclopropyl and dimethylfuran moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow systems and advanced purification techniques are often employed to ensure high purity and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the furan moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its versatility and potential for diverse applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-5-11(9(2)18-8)7-15-14(17)12-6-13(19-16-12)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQICCVATIXIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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